(S)-Metalaxyl

Toxicology In Vitro Assays Hepatotoxicity

Racemic metalaxyl or mefenoxam introduces uncontrolled chiral variables, invalidating enantioselective quantitation and stereoselective toxicity assessments. (S)-Metalaxyl (CAS 69516-34-3) is the isolated, non-fungicidal enantiomer essential for regulatory environmental fate and toxicology studies. - **Enantiomer-Specific Data:** 3.3-9.4× longer soil half-life (94 days) vs. R-enantiomer; distinct cytotoxicity (EC50 2066.73 μM). - **GLP-Ready:** Required for EPA/EFSA-compliant degradation curves, groundwater models, and PBPK models. - **Supply Certainty:** Certified reference material for MRL residue monitoring; available for immediate research deployment.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 69516-34-3
Cat. No. B3416261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Metalaxyl
CAS69516-34-3
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC
InChIInChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m0/s1
InChIKeyZQEIXNIJLIKNTD-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Metalaxyl: Enantioselective Research Standard


(S)-Metalaxyl (CAS 69516-34-3) is the S-enantiomer of the systemic phenylamide fungicide metalaxyl, a chiral acetylalanine derivative. As a single enantiomer, it constitutes the non-fungicidal component of racemic metalaxyl [1]. The compound is widely employed as a chiral analytical standard and reference material for enantioselective fate studies, toxicological evaluations, and environmental monitoring programs [2]. Its primary research utility lies in understanding stereoselective degradation, metabolite formation, and off-target effects distinct from the biologically active R-enantiomer (mefenoxam) [3].

Why Racemates Cannot Replace (S)-Metalaxyl


Substituting (S)-metalaxyl with racemic metalaxyl or mefenoxam (R-metalaxyl) introduces uncontrolled chiral variables that invalidate enantioselective quantitation, confound metabolic pathway elucidation, and obscure stereoselective toxicity assessments [1]. While racemic mixtures provide combined enantiomer behavior, only the isolated S-enantiomer enables precise measurement of its distinct environmental persistence (half-life up to 94 days in soil) and unique metabolite profiles essential for regulatory fate studies [2]. Moreover, (S)-metalaxyl exhibits quantitatively different cytotoxic thresholds (EC50 = 2066.73 μM) compared to its R-counterpart (EC50 = 2263.71 μM), necessitating pure enantiomer for accurate toxicological risk evaluations [3].

(S)-Metalaxyl Head-to-Head Comparative Evidence


S-Enantiomer Cytotoxicity Comparison

In a methyl tetrazolium (MTT) cytotoxicity assay using primary rat hepatocytes, the 24-hour EC50 value for (+)-S-metalaxyl was 2066.73 μM, positioning it between racemic metalaxyl (1788.22 μM) and (-)-R-metalaxyl (2263.71 μM) [1]. This stereoselective cytotoxicity profile demonstrates that (S)-metalaxyl does not simply mirror the toxicity of its enantiomer or racemate, necessitating its use in accurate risk assessment.

Toxicology In Vitro Assays Hepatotoxicity

Soil Half-Life: S- vs. R-Enantiomer

Soil incubation studies consistently reveal marked enantioselective degradation favoring the R-enantiomer. In Mediterranean agricultural soil, the half-life (t1/2) of S-metalaxyl was 39 days versus 12 days for R-metalaxyl, a 3.3-fold difference [1]. A separate ESIA study across multiple soil types reported an even greater disparity: S-metalaxyl t1/2 ≈ 94 days compared to R-metalaxyl t1/2 ≈ 10 days (9.4-fold) [2]. This persistent nature of the S-enantiomer drives its enrichment in aged residues, a critical parameter for environmental monitoring programs.

Environmental Fate Soil Degradation Chiral Persistence

Hepatic Metabolism: S-Enantiomer vs. R-Enantiomer

In primary rat hepatocyte incubations, (+)-S-metalaxyl produced significantly higher concentrations of key oxidative metabolites compared to (-)-R-metalaxyl at the 50 μM exposure level over 24 hours. Specifically, the formation of hydroxylmetalaxyl, demethylmetalaxyl, and didemethylmetalaxyl from the S-enantiomer was 1.57-fold, 1.43-fold, and 1.86-fold greater, respectively [1]. This stereoselective metabolism contrasts with findings in rat hepatic microsomes, where the S-enantiomer was preferentially eliminated [2], underscoring the complexity and model-dependence of chiral biotransformation.

Xenobiotic Metabolism Chiral Metabolite Profiling In Vitro Toxicology

S- vs. R-Enantiomer Tissue Distribution in Mice

Following oral administration of racemic metalaxyl to mice, HPLC-MS/MS analysis revealed significant enantioselective tissue distribution. The concentration of R-metalaxyl was substantially higher than S-metalaxyl in heart, liver, lung, urine, and feces [1]. Furthermore, hepatic degradation half-lives differed: S-metalaxyl t1/2 was 2.2 hours versus 3.0 hours for R-metalaxyl [1]. This data confirms that the two enantiomers undergo distinct absorption, distribution, and elimination processes in vivo.

Pharmacokinetics Enantioselective Distribution In Vivo Toxicology

S-Enantiomer vs. R-Enantiomer in Plant Metabolism

Field studies on metalaxyl degradation in crops revealed enantioselective patterns that vary by plant species. In grape, (+)-S-metalaxyl half-life was 5.5 days versus 6.9 days for (-)-R-metalaxyl; in tomato, 2.2 days for S-enantiomer versus 3.0 days for R-enantiomer [1]. Conversely, in rice plants, the R-form degraded faster (t1/2 = 2.3 days) than the S-form (t1/2 = 2.8 days), with enantiomer fraction (EF) reaching 0.70 at 14 days [1]. This species-dependent reversal underscores the necessity of pure (S)-metalaxyl for accurate crop-specific residue analysis.

Plant Metabolism Crop Residue Analysis Chiral Pesticide Fate

(S)-Metalaxyl: Recommended Applications


Enantioselective Environmental Fate Studies

Given its documented 3.3- to 9.4-fold longer soil half-life compared to the R-enantiomer [1][2], pure (S)-metalaxyl is indispensable for conducting EPA/EFSA-compliant environmental fate studies. Researchers should use this compound to generate enantiomer-specific degradation curves, model groundwater contamination potential, and develop isotope fractionation methods (ESIA) for tracking chiral pollutant attenuation [2].

Chiral Metabolite Profiling & Toxicokinetic Modeling

The 1.43- to 1.86-fold higher yields of specific oxidative metabolites from (S)-metalaxyl in hepatocyte assays [3] make this compound essential for building accurate physiologically based pharmacokinetic (PBPK) models. Toxicologists should use it to identify and quantify enantiomer-specific biomarkers of exposure in urine or tissue samples.

Crop Residue Analysis & Food Safety MRLs

Due to the species-dependent reversal of degradation rates observed in grapes, tomatoes, and rice [4], analytical laboratories performing regulatory residue monitoring must use (S)-metalaxyl as a certified reference standard. Its use enables the accurate quantitation of enantiomeric fractions, which is critical for assessing compliance with MRLs that may require differentiation between active (R) and inactive (S) isomers.

In Vitro & In Vivo Toxicology Assessment

The distinct cytotoxicity profile (EC50 = 2066.73 μM) and differential tissue distribution kinetics (hepatic t1/2 = 2.2 h) of (S)-metalaxyl [3][5] justify its use in GLP toxicology studies. Investigators should employ it to elucidate the specific mechanisms of oxidative stress and mitochondrial dysfunction associated with the S-enantiomer, separate from the confounding effects of the racemic mixture.

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